molecular formula C27H22BrN5O5S2 B12418928 Carbonic anhydrase inhibitor 12

Carbonic anhydrase inhibitor 12

Cat. No.: B12418928
M. Wt: 640.5 g/mol
InChI Key: AHXBLGYPELWYKD-UHFFFAOYSA-N
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Description

Carbonic anhydrase inhibitors are a class of compounds that inhibit the activity of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction that plays a significant role in various physiological processes. Carbonic anhydrase inhibitor 12 is one such compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma, epilepsy, and other conditions .

Preparation Methods

The synthesis of carbonic anhydrase inhibitor 12 typically involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Carbonic anhydrase inhibitor 12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carbonic anhydrase inhibitor 12 has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity.

    Biology: It helps in understanding the role of carbonic anhydrase in various physiological processes and diseases.

    Medicine: It is explored for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer.

    Industry: It is used in the development of new drugs and in the study of enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of carbonic anhydrase inhibitor 12 involves the inhibition of the enzyme carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and protons, leading to a decrease in intraocular pressure in the case of glaucoma, or modulation of neuronal activity in the case of epilepsy .

Comparison with Similar Compounds

Carbonic anhydrase inhibitor 12 can be compared with other similar compounds such as acetazolamide, methazolamide, and dorzolamide. While all these compounds inhibit carbonic anhydrase, this compound may have unique properties such as higher selectivity for specific isoforms of the enzyme or improved pharmacokinetic profiles. This uniqueness can make it more effective or safer for certain therapeutic applications .

Similar Compounds

  • Acetazolamide
  • Methazolamide
  • Dorzolamide
  • Brinzolamide

Conclusion

This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable tool for research and therapeutic applications.

Properties

Molecular Formula

C27H22BrN5O5S2

Molecular Weight

640.5 g/mol

IUPAC Name

4-[[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-6-(2,5-dimethoxyphenyl)pyrimidin-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C27H22BrN5O5S2/c1-37-19-9-12-24(38-2)21(13-19)25-22(14-29)26(31-18-7-10-20(11-8-18)40(30,35)36)33-27(32-25)39-15-23(34)16-3-5-17(28)6-4-16/h3-13H,15H2,1-2H3,(H2,30,35,36)(H,31,32,33)

InChI Key

AHXBLGYPELWYKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N)C#N

Origin of Product

United States

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